

In Vitro Bioequivalence of Amlodipine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro bioequivalence studies for various amlodipine formulations. Amlodipine, a calcium channel blocker widely used in the treatment of hypertension and angina, is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] For BCS Class 1 drugs, in vitro dissolution studies can serve as a surrogate for in vivo bioequivalence studies, making in vitro analysis a critical component of generic drug development and quality control.[1]

This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key bioequivalence tests, and includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies involved.

Comparative Physicochemical Analysis

The quality and performance of different amlodipine tablet formulations can be initially assessed by comparing their fundamental physicochemical properties. These tests provide insights into the manufacturing consistency and the physical integrity of the dosage form.

Table 1: Comparison of Physicochemical Parameters of 5 mg Amlodipine Tablets



Formulation	Hardness (kg/cm ²)	Friability (%)	Disintegration Time (minutes)	Drug Content (%)
Innovator	-	-	-	98.7 ± 0.65[1]
Generic A	-	< 1[3]	4.37[3]	92.58[3]
Generic B	3.0[3]	0.91[3]	3.05[3]	92.58[3]
Generic C	-	< 1[3]	-	-
Generic D	-	< 1[3]	-	-
Generic E	8.7[3]	0.10[3]	-	-
Generic AM-1	-	-	1.20 ± 0.14[1]	-
Generic AM-2	-	-	-	98.0 ± 0.58[1]
Generic AM-3	-	-	1.64 ± 0.17[1]	98.8 ± 0.95[1]

Note: A hyphen (-) indicates data was not available in the cited sources.

Comparative Dissolution Profile Analysis

Dissolution testing is a cornerstone of in vitro bioequivalence assessment, simulating the drug release process in the gastrointestinal tract. The following tables present the percentage of amlodipine dissolved at various time points in different pH media, mimicking the conditions of the stomach (pH 1.2), and the small intestine (pH 4.5 and 6.8). For BCS Class 1 drugs, rapid and similar dissolution profiles between a generic and innovator product are strong indicators of bioequivalence.

Table 2: Percentage of Amlodipine Dissolved in 0.1 N HCl (pH 1.2)



Time (minut es)	Innova tor (%)	Generi c A (%)	Generi c B (%)	Generi c C (%)	Generi c AM-1 (%)	Generi c AM-2 (%)	Generi c AM-3 (%)	Generi c AM-4 (%)
15	94.2[1]	96[4]	99[4]	93[4]	96.6 ± 1.43[1]	94.4 ± 2.35[1]	93.5 ± 2.11[1]	93.3 ± 1.76[1]
30	101[4]	99[4]	102[4]	98[4]	-	-	-	-

Table 3: Percentage of Amlodipine Dissolved in Acetate Buffer (pH 4.5)

Time (minut es)	Innova tor (%)	Generi c A (%)	Generi c B (%)	Generi c C (%)	Generi c AM-1 (%)	Generi c AM-2 (%)	Generi c AM-3 (%)	Generi c AM-4 (%)
15	92.0[1]	-	-	-	92.1 ± 2.26[1]	94.4 ± 2.11[1]	92.9 ± 2.43[1]	93.3 ± 2.16[1]
30	-	-	-	-	-	-	-	-

Table 4: Percentage of Amlodipine Dissolved in Phosphate Buffer (pH 6.8)

Time	Innovator	Generic	Generic	Generic	Generic
(minutes)	(%)	AM-1 (%)	AM-2 (%)	AM-3 (%)	AM-4 (%)
30	94.9 ± 3.49[1]	93.4 ± 3.12[1]	94.5 ± 2.62[1]	92.4 ± 3.16[1]	91.1 ± 3.32[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro bioequivalence tests for amlodipine.

Physicochemical Characterization

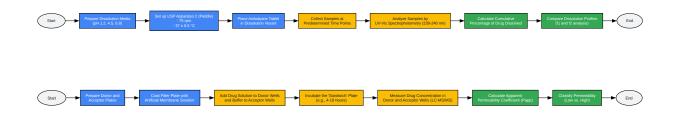
 Hardness Test: The crushing strength of the tablets is determined using a tablet hardness tester. The force required to break the tablet is recorded in kilograms per square centimeter (kg/cm²).



- Friability Test: Pre-weighed tablets are placed in a friabilator and rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss should be less than 1% for most tablets.[3]
- Disintegration Test: The time taken for tablets to break up into small particles when placed in a liquid medium is measured using a disintegration tester. For immediate-release tablets, this is typically expected within 15-30 minutes.[1][3]
- Drug Content (Assay): The amount of the active pharmaceutical ingredient (API), amlodipine, in the tablets is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. The drug content should typically be within 90-110% of the label claim.[1]

Dissolution Testing

The dissolution rate of amlodipine from its tablet formulation is a critical parameter for predicting its in vivo performance.



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